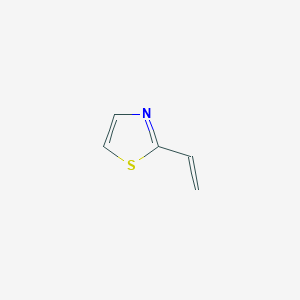
2-Vinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinylthiazole is an organic compound with the molecular formula C5H5NS. It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
2-Vinylthiazole is a versatile compound with a wide range of applications. It is used as a precursor for functionalized polymers in industry . The primary targets of this compound are the biochemical pathways involved in the synthesis of these polymers .
Mode of Action
The mode of action of this compound involves its interaction with alkynes and triazoles, promoted by an inorganic base under transition metal-free conditions . This interaction shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of vinyl triazole derivatives . These derivatives have a variety of biological activities, such as antibacterial, anti-malaria, anti-HIV, anti-fungal, anticancer, and anti-inflammatory activities . The compound’s action on these pathways results in the production of functional materials and polymer materials .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the production of vinyl triazole derivatives with a range of biological activities . These derivatives are used in the production of polymerizable functional materials and polymer materials . They also show great application potential in the application of cations in biomaterials, ion exchange membranes, drug delivery, and metal-containing polymers for depollution and metal recovery .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of alkynes and triazoles, and the conditions under which the reaction takes place . The compound’s action, efficacy, and stability can be optimized by controlling these environmental factors .
Análisis Bioquímico
Biochemical Properties
2-Vinylthiazole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the formation of bidentate inhibitors, which are designed to bind both the Thr1 and β5i-subunit-specific residue Cys48 .
Molecular Mechanism
It is known to be involved in the formation of bidentate inhibitors, which are designed to bind both the Thr1 and β5i-subunit-specific residue Cys48 .
Temporal Effects in Laboratory Settings
It is known that conjugated compounds based on vinylthiazole units show a strong polarization along the chain, which can be enhanced by a CHO group as an electron acceptor in the opposite terminal position .
Metabolic Pathways
It has been suggested that the origin of 4-methyl-5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) .
Transport and Distribution
It is known that drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
Tools such as DeepLoc 2.0 and SLPred have been developed to predict the subcellular localization of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Vinylthiazole can be synthesized through several methods. One common approach involves the reaction of thiazole with acetylene in the presence of a catalyst. Another method includes the cyclization of appropriate precursors such as 2-bromo-1,3-thiazole with vinyl magnesium bromide under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the cyclization of thioamides with α-halo ketones. This method is favored due to its efficiency and scalability. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Vinylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Vinylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research has explored its potential in developing antimicrobial and anticancer agents.
Industry: It is utilized in the production of materials with specific electronic and optical properties, such as conjugated polymers for nonlinear optics and photorefractive materials
Comparación Con Compuestos Similares
Thiazole: A simpler analog without the vinyl group.
2-Methylthiazole: Similar structure with a methyl group instead of a vinyl group.
4-Methyl-5-vinylthiazole: Another derivative with a methyl group at the 4-position.
Uniqueness: 2-Vinylthiazole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for additional functionalization and conjugation, making it valuable in the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
2-ethenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCUKFVNOWJNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-02-9 |
Source


|
| Record name | 2-ethenyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)
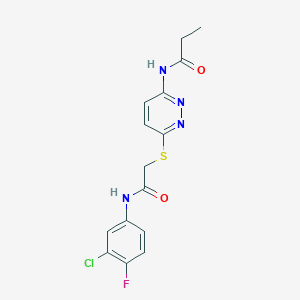
![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2740724.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)
![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)
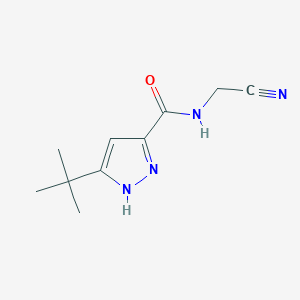
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2740732.png)
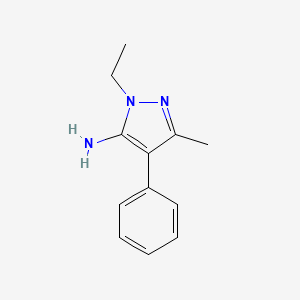
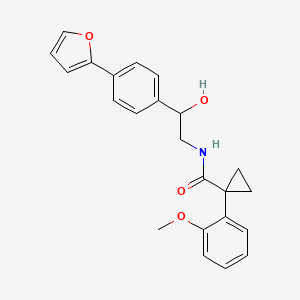

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)
